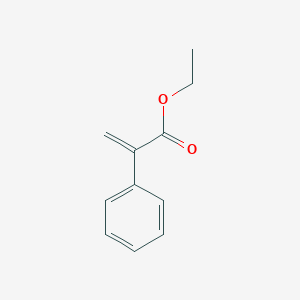

Ethyl-2-phenylacrylat

Übersicht

Beschreibung

Ethyl 2-phenylacrylate is a chemical compound that is related to various synthesized esters and derivatives with phenyl groups. While the provided papers do not directly discuss ethyl 2-phenylacrylate, they do provide insights into similar compounds and their synthesis, molecular structures, and chemical properties. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and organic materials .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and conditions. For instance, ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate is synthesized and its crystal structure determined by X-ray single crystal diffraction . Another compound, ethyl 2-(N-methoxy) imino-2-phenylacetate, is synthesized using ethyl phenyl glyoxylate and methoxy amine hydrochloride in the presence of alkali, yielding a high purity product confirmed by NMR, IR, and GC-MS . These methods demonstrate the versatility and complexity of synthesizing phenyl-related esters.

Molecular Structure Analysis

The molecular structure of these compounds is often complex, with multiple functional groups and stereocenters. The crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate reveals dihedral angles and hydrogen-bonding interactions that stabilize the crystal packing . Similarly, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate is determined, showing an intramolecular N–H…O hydrogen bond and a two-dimensional network formed by intermolecular hydrogen bonds .

Chemical Reactions Analysis

The papers describe various chemical reactions used to synthesize and modify phenyl-containing compounds. For example, the synthesis of ethyl 2-(N-methoxy) imino-2-phenylacetate involves a reaction between ethyl phenyl glyoxylate and methoxy amine hydrochloride . Another paper discusses the use of 2-(phenylthio)ethyl as a novel protecting group for thymidine analogues, showcasing its stability under basic conditions and its removal by oxidation and β-elimination .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various analytical techniques. The compound ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate is characterized by elemental analysis, FT-IR, TGA, DTA, UV-Visible, and single-crystal X-ray diffraction . These techniques provide detailed information about the stability, reactivity, and electronic properties of the molecules.

Wissenschaftliche Forschungsanwendungen

Synthese und Polymerisation

Ethyl-2-phenylacrylat kann bei der Synthese und Polymerisation von biobasierten Acrylaten verwendet werden . Acrylate und Polyacrylate wurden aufgrund ihrer interessanten Anwendungen wie Plexiglas massenhaft hergestellt . Die Synthese von (Meth)acrylaten und den entsprechenden Polymeren aus nachwachsenden Rohstoffen ist ein vielversprechendes Feld .

2. Produktion von hochwertigen Polymeren für den täglichen Gebrauch Poly(meth)acrylate, die hochwertige Polymere für den täglichen Gebrauch sind, werden üblicherweise aus Acryl- und Methacrylsäure (AA und MAA) und ihren entsprechenden Estern hergestellt . Diese Polymere weisen sehr interessante Eigenschaften auf, wie z. B. hohe Tg-Werte, attraktive mechanische Eigenschaften, thermische Stabilität und Transparenz , die ihre Verwendung für verschiedene Anwendungen ermöglichen.

Nachwachsende Rohstoffe

Die gegenwärtigen Probleme der fossilen Ressourcenerschöpfung in Verbindung mit dem Klimawandel haben ernsthafte Bedenken aufgeworfen . Infolgedessen wurde die Nutzung nachwachsender Rohstoffe wie lignocellulosehaltiger Materialien und die Entwicklung umweltfreundlicherer Verfahren intensiv untersucht . This compound kann Teil dieser Lösung sein.

Funktionelle Polymere

Funktionelle (Meth)acrylate, die hier erwähnt werden, liefern „funktionelle Ester“ als allgemeine Vorläufer für reaktive Gruppen . Die abspaltenden (aktivierenden) Gruppen dieser Monomere können leicht mit den Alkoholen und Aminen reagieren, die die gewünschten reaktiven Gruppen tragen, und somit im Allgemeinen einen einzigen Reaktionsschritt für die Synthese von reaktiven Polymeren liefern .

5. Synthese neuer (Meth)acrylat-basierter Monomere und Polymere Neue Wege für neue (Meth)acrylat-basierte Monomere und Polymere können vorgeschlagen werden

Safety and Hazards

Zukünftige Richtungen

The future directions of Ethyl 2-phenylacrylate research could involve exploring its potential applications in various fields. For instance, its role in the treatment of conditions and ailments could be investigated . Additionally, its synthesis methods could be optimized for better yield and efficiency .

Wirkmechanismus

Target of Action

Ethyl 2-phenylacrylate is a complex organic compound with the molecular formula C11H12O2 . .

Mode of Action

It’s known that one method of synthesizing ethyl 2-phenylacrylate is through an esterification reaction, where benzoic acid and ethanol react to produce ethyl 2-phenylacrylate . Common catalysts for this reaction include sulfuric acid, trimethylsilyl sulfate, or acidic cation exchange resins .

Result of Action

It’s known that ethyl 2-phenylacrylate is a volatile liquid and should be handled with care to avoid inhalation or direct skin and eye contact .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 2-phenylacrylate. For instance, it’s known to be a volatile liquid, so it should be stored in a well-ventilated area, away from sources of ignition and high temperatures . Proper protective equipment, such as chemical-resistant gloves, safety glasses, and protective clothing, should be worn when handling this compound .

Eigenschaften

IUPAC Name |

ethyl 2-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIWYTYYWPXGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066776 | |

| Record name | Benzeneacetic acid, .alpha.-methylene-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22286-82-4 | |

| Record name | Ethyl α-methylenebenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22286-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-phenylacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022286824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.-methylene-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-methylene-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl methylenephenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-PHENYLACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT7338P3HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was Ethyl 2-phenylacrylate unsuccessful in synthesizing 3-phenyl-3,4-dihydro-benzo[h]coumarin?

A1: While the research aimed to synthesize 3-phenyl-3,4-dihydro-benzo[h]coumarin, using Ethyl 2-phenylacrylate with anhydrous aluminium chloride did not yield the desired product. Instead, it led to the formation of a naphthofuranone derivative []. This suggests that under these conditions, the reaction proceeded via a different pathway, highlighting the influence of reaction conditions and reagents on the outcome of organic synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)